4,5,6,7-Tetrabromobenzotriazole

Catalog No.
S549032
CAS No.
17374-26-4
M.F
C6HBr4N3
M. Wt
434.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrabromobenzotriazole

CAS Number

17374-26-4

Product Name

4,5,6,7-Tetrabromobenzotriazole

IUPAC Name

4,5,6,7-tetrabromo-2H-benzotriazole

Molecular Formula

C6HBr4N3

Molecular Weight

434.71 g/mol

InChI

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)

InChI Key

OMZYUVOATZSGJY-UHFFFAOYSA-N

SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br

Solubility

Soluble in DMSO, not in water

Synonyms

TBB, Tetrabromobenzotriazole, NSC 231634, NSC231634, NSC-231634

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br

Description

The exact mass of the compound 4,5,6,7-Tetrabromobenzotriazole is 430.6904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231634. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase CK2 Inhibitor

4,5,6,7-Tetrabromobenzotriazole, also known as TBB, is a cell-permeable and selective inhibitor of casein kinase 2 (CK2). CK2 is a ubiquitous protein kinase enzyme found in almost all eukaryotic cells and plays a critical role in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis []. TBB acts as an ATP/GTP competitive inhibitor, meaning it competes with the cell's natural energy molecules (ATP and GTP) for binding to the CK2 enzyme's active site. This competition effectively blocks CK2 activity.

Studies have shown that TBB exhibits high selectivity for CK2 compared to other protein kinases. It displays one to two orders of magnitude greater selectivity over a panel of 33 protein kinases, making it a valuable tool for researchers investigating CK2's specific functions.

Here are some specific research applications of TBB:

  • Investigating CK2 function in cell signaling

    By inhibiting CK2 activity with TBB, researchers can dissect the role of CK2 in various cellular signaling pathways. This helps to understand how CK2 contributes to different cellular processes [].

  • Studying CK2's role in diseases

    Since CK2 is implicated in various disease states, including cancer and neurodegenerative diseases, TBB can be used to investigate the potential therapeutic targeting of CK2 []. Researchers can study how TBB treatment affects disease models and identify potential therapeutic strategies.

  • Understanding protein phosphorylation

    CK2 is a serine/threonine protein kinase, meaning it phosphorylates specific amino acids (serine and threonine) on target proteins. TBB can be used to identify CK2 phosphorylation targets in cells, helping researchers understand protein regulation by CK2 [].

4,5,6,7-Tetrabromobenzotriazole is a synthetic compound characterized by the presence of four bromine atoms attached to a benzotriazole structure. Its chemical formula is C6HBr4N3\text{C}_6\text{HBr}_4\text{N}_3, and it is recognized for its role as a selective inhibitor of protein kinase CK2. This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in cancer treatment, where it has shown pro-apoptotic properties in various cell lines .

TBB acts as a selective inhibitor of an enzyme called casein kinase 2 (CK2) []. CK2 is involved in various cellular processes, and TBB's ability to inhibit it allows researchers to study the effects of CK2 activity in cell biology [, ].

, primarily as an electrophile. It can undergo nucleophilic substitution reactions due to the presence of the bromine substituents. Additionally, it has been utilized in the synthesis of various derivatives that enhance its biological activity. For instance, reactions involving benzotriazole and chloroacetonitrile yield new compounds with improved inhibitory properties against protein kinases .

The compound exhibits significant biological activity as an inhibitor of protein kinase CK2, which is implicated in various cellular processes, including cell proliferation and survival. Studies have demonstrated that 4,5,6,7-tetrabromobenzotriazole induces apoptosis in cancer cell lines such as Jurkat and MCF-7. Its mechanism of action involves the inhibition of CK2 activity, leading to downstream effects that promote programmed cell death . The selectivity of this compound makes it one of the most specific inhibitors available for CK2 among similar compounds .

The synthesis of 4,5,6,7-tetrabromobenzotriazole can be achieved through several methods:

  • Nucleophilic Substitution: Involves reacting benzotriazole with brominating agents.
  • Ultrasonic-Microwave Method: This method combines ultrasonic waves and microwave irradiation to facilitate the reaction between benzotriazole and chloroacetonitrile with aromatic aldehydes .
  • Direct Bromination: Bromination of benzotriazole using bromine or brominating agents under controlled conditions can yield the tetrabrominated product.

These methods allow for the efficient production of 4,5,6,7-tetrabromobenzotriazole with varying degrees of yield and purity.

4,5,6,7-Tetrabromobenzotriazole is primarily used in research settings focused on cancer biology and signal transduction pathways. Its applications include:

  • Cancer Research: As a potent inhibitor of CK2, it is used to study the role of this kinase in tumorigenesis and potential therapeutic interventions.
  • Drug Development: The compound serves as a lead structure for developing new CK2 inhibitors with enhanced efficacy and selectivity.
  • Biochemical Studies: It is employed in various assays to elucidate the signaling pathways influenced by CK2 activity.

Interaction studies involving 4,5,6,7-tetrabromobenzotriazole have revealed its ability to selectively bind to the ATP-binding site of CK2. This specificity makes it an invaluable tool in dissecting CK2-related pathways. Additionally, research indicates that derivatives of this compound can exhibit varying degrees of potency against different cancer cell lines based on their structural modifications .

Several compounds share structural similarities with 4,5,6,7-tetrabromobenzotriazole and also act as inhibitors of protein kinases:

Compound NameStructureKey Features
4,5,6,7-Tetrabromo-1H-benzimidazoleC₆HBr₄N₂Related structure; also a CK2 inhibitor but less selective than tetrabromobenzotriazole .
4,5-Dibromo-1H-benzimidazoleC₆HBr₂N₂A less potent inhibitor compared to tetrabromobenzotriazole; fewer bromine substitutions reduce efficacy .
Silmitasertib (CX-4945)C₁₄H₁₄Br₃N₃OA more advanced CK2 inhibitor with different pharmacokinetic properties; developed for clinical use .

The uniqueness of 4,5,6,7-tetrabromobenzotriazole lies in its high selectivity for CK2 compared to other similar compounds. This selectivity enhances its potential as a therapeutic agent while minimizing off-target effects common with less specific inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

434.68630 g/mol

Monoisotopic Mass

430.69040 g/mol

Heavy Atom Count

13

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

17374-26-4

Wikipedia

Tetrabromo-2-Benzotriazole

Dates

Modify: 2023-08-15

Detection of casein kinase II by aggregation-induced emission

Zhenzhu Luan, Li Zhao, Chao Liu, Weiling Song, Peng He, Xiaoru Zhang
PMID: 31122448   DOI: 10.1016/j.talanta.2019.04.036

Abstract

A novel aggregation-induced emission (AIE) probe comprised of a hydrophilic protein kinase specific peptide and a hydrophobic tetraphenylethene (TPE) unit was synthesized through click reaction. The prepared TPE-peptide probe could be completely degraded by carboxypeptidase Y (CPY) to release hydrophobic TPE part, which aggregated in buffer solution and showed strong TPE emission. In the presence of casein kinase (CKII), the phosphorylation of peptide prevented the complete degradation by CPY producing the nonemissive probe. Thus, the developed probe can be used to detect CKII homogeneously and conveniently. This detection process can be finished within 1.5 h with high sensitivity (0.05 mU/μL) and good selectivity. The developed method can also be used to screen protein kinase inhibitor even in a complex biological system.


Inhibition of protein kinase CK2 facilitates cellular senescence by inhibiting the expression of HO-1 in articular chondrocytes

Kang Mi Kim, Dong Hyun Sohn, Koanhoi Kim, Young Chul Park
PMID: 30535443   DOI: 10.3892/ijmm.2018.4016

Abstract

Protein kinase casein kinase 2 (CK2) is important in the regulation of cell proliferation and death, even under pathological conditions. Previously, we reported that CK2 regulates the expression of heme oxygenase‑1 (HO‑1) in stress‑induced chondrocytes. In the present study, it was shown that CK2 is involved in the dedifferentiation and cellular senescence of chondrocytes. Treatment of primary articular chondrocytes with CK2 inhibitors, 4,5,6,7‑terabromo‑2‑azabenzimidazole (TBB) or 5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside (DRB), induced an increase in senescence‑associated β‑galactosidase (SA‑β‑gal) staining. In addition, TBB reduced the expression of type II collagen and stimulated the accumulation of β‑catenin, phenotypic markers of chondrocyte differentiation and dedifferentiation, respectively. It was also observed that the abrogation of CK2 activity by CK2 small interfering RNA induced phenotypes of chondrocyte senescence. The association between HO‑1 and cellular senescence was also examined in CK2 inhibitor‑treated chondrocytes. Pretreatment with 3‑morpholinosydnonimine hydrochloride, an inducer of the HO‑1 expression, or overexpression of the HO‑1 gene significantly delayed chondrocyte senescence. These results show that CK2 is associated with chondrocyte differentiation and cellular senescence and that this is due to regulation of the expression of HO‑1. Furthermore, the findings suggest that CK2 is crucial as an anti‑aging factor during chondrocyte senescence.


Protein kinase CK2 impact on intracellular calcium homeostasis in prostate cancer

Muhammad Afzal, Betsy T Kren, A Khaliq Naveed, Janeen H Trembley, Khalil Ahmed
PMID: 32436081   DOI: 10.1007/s11010-020-03752-4

Abstract

Protein kinase CK2 plays multiple roles in cell function in normal and disease states. CK2 is elevated in numerous types of cancer cells, and CK2 suppression of apoptosis represents a key link to the cancer cell phenotype. CK2 regulation of cell survival and death involves diverse processes, and our previous work suggested that mitochondrial machinery is a key locus of this function. One of the earliest responses of prostate cells to inhibition of CK2 is a change in mitochondrial membrane potential, possibly associated with Ca
signaling. Thus, in the present work, we investigated early impact of CK2 on intracellular Ca
dynamics. Three prostate cancer (PCa) cell lines, PC3-LN4, C4-2B, and 22Rv1, were studied. PCa cells were treated with the CK2 small molecule inhibitors 4,5,6,7-tetrabrombenzotriazole and CX-4945 followed by analysis of Ca
levels in various cellular compartments over time. The results showed dose-dependent loss in cytosolic Ca
levels starting within 2 min and reaching maximal loss within 5-10 min. There was a concomitant increase in Ca
in the endoplasmic reticulum (ER) and mitochondrial compartments. The results suggest that inhibition of CK2 activity results in a rapid movement of Ca
out of the cytosol and into the ER and mitochondria, which may be among the earliest contributory factors for induction of apoptosis in cells subjected to inhibition of CK2. In cells with death-inducing levels of CK2 inhibition, total cellular Ca
levels dropped at 2 h post-treatment. These novel observations represent a potential mechanism underlying regulation of cell survival and death by CK2 activity.


Lysophosphatidylcholine triggers cell differentiation in the protozoan parasite Herpetomonas samuelpessoai through the CK2 pathway

Fernando L Dutra, Danielle P Vieira, Felipe S Coelho, Camila M Adade, Geórgia C Atella, Mário A C Silva Neto, Angela H Lopes
PMID: 31755068   DOI: 10.2478/s11686-019-00135-8

Abstract

Protozoa are distantly related to vertebrates but present some features of higher eukaryotes, making them good model systems for studying the evolution of basic processes such as the cell cycle. Herpetomonas samuelpessoai is a trypanosomatid parasite isolated from the hemipteran insect Zelus leucogrammus. Lysophosphatidylcholine (LPC) is implicated in the transmission and establishment of Chagas disease, whose etiological agent is Trypanosoma cruzi. LPC is synthesized by T. cruzi and its vectors, the hemipteran Rhodnius prolixus and Triatoma infestans. Platelet-activating factor (PAF), a phospholipid with potent and diverse physiological and pathophysiological actions, is a powerful inducer of cell differentiation in Herpetomonas muscarum muscarum and T. cruzi. The enzyme phospholipase A
(PLA
) catalyzes the hydrolysis of the 2-ester bond of 3-sn-phosphoglyceride, transforming phosphatidylcholine (PC) into LPC.
In this study, we evaluated cellular differentiation, PLA
activity and protein kinase CK2 activity of H. samuelpessoai in the absence and in the presence of LPC and PAF.
We demonstrate that both PC and LPC promoted a twofold increase in the cellular differentiation of H. samuelpessoai, through CK2, with a concomitant inhibition of its cell growth. Intrinsic PLA
most likely directs this process by converting PC into LPC.
Our results suggest that the actions of LPC on H. samuelpessoai occur upon binding to a putative PAF receptor and that the protein kinase CK2 plays a major role in this process. Cartoon depicting a model for the synthesis and functions of LPC in Herpetomonas samuelpessoai, based upon our results regarding the role of LPC on the cell biology of Trypanosoma cruzi [28-32]. N nucleus, k kinetoplast, PC phosphatidylcholine, LPC lysophosphatidylcholine, PLA
phospholipase A
, PAFR putative PAF receptor in trypanosomatids [65], CK2 protein kinase CK2 [16].


Physiological regulation of the epithelial Na

Jonathan M Berman, Elena Mironova, James D Stockand
PMID: 29021227   DOI: 10.1152/ajprenal.00469.2017

Abstract

epithelial Na
channel, ENaC, is the final arbiter of sodium excretion in the kidneys. As such, discretionary control of ENaC by hormones is critical to the fine-tuning of electrolyte and water excretion and, consequently, blood pressure. Casein kinase 2 (CK2) phosphorylates ENaC. Phosphorylation by CK2 is necessary for normal ENaC activity. We tested the physiological importance of CK2 regulation of ENaC as the degree to which ENaC activity is dependent on CK2 phosphorylation in the living organism is unknown. This was addressed using patch-clamp analysis of ENaC in completely split-open collecting ducts and whole animal physiological studies of sodium excretion in mice. We also used ENaC-harboring CK2 phosphorylation site mutations to elaborate the mechanism. We found that ENaC activity in ex vivo preparations of murine collecting duct had a significant decrease in activity in response to selective antagonism of CK2. In whole animal experiments selective antagonism of CK2 caused a natriuresis similar to benzamil, but not additive to benzamil, suggesting an ENaC-dependent mechanism. Regulation of ENaC by CK2 was abolished by mutation of the canonical CK2 phosphorylation sites in beta and gamma ENaC. Together, these results demonstrate that the appropriate regulation of ENaC by CK2 is necessary for the normal physiological role played by this key renal ion channel in the fine-tuning of sodium excretion.


Inhibition of casein kinase 2 blocks G

Fei Lin, Shi-Bing Cao, Xue-Shan Ma, Hai-Xiang Sun
PMID: 28367932   DOI: 10.1262/jrd.2016-064

Abstract

Casein kinase 2 (CK2) is a highly conserved, ubiquitously expressed serine/threonine protein kinase with hundreds of substrates. The role of CK2 in the G
/M transition of oocytes, zygotes, and 2-cell embryos was studied in mouse by enzyme activity inhibition using the specific inhibitor 4, 5, 6, 7-tetrabromobenzotriazole (TBB). Zygotes and 2-cell embryos were arrested at G
phase by TBB treatment, and DNA damage was increased in the female pronucleus of arrested zygotes. Further developmental ability of arrested zygotes was reduced, but that of arrested 2-cell embryos was not affected after releasing from inhibition. By contrast, the G
/M transition in oocytes was not affected by TBB. These results indicate that CK2 activity is essential for mitotic G
/M transition in early embryos but not for meiotic G
/M transition in oocytes.


Alpha B-Crystallin Protects Rat Articular Chondrocytes against Casein Kinase II Inhibition-Induced Apoptosis

Sung Won Lee, Jee Hyun Rho, Sang Yeob Lee, Seung Hee Yoo, Hye Young Kim, Won Tae Chung, Young Hyun Yoo
PMID: 27851782   DOI: 10.1371/journal.pone.0166450

Abstract

Although alpha (α)B-crystallin is expressed in articular chondrocytes, little is known about its role in these cells. Protein kinase casein kinase 2 (CK2) inhibition induces articular chondrocyte death. The present study examines whether αB-crystallin exerts anti-apoptotic activity in articular chondrocytes. Primary rat articular chondrocytes were isolated from knee joint slices. Cells were treated with CK2 inhibitors with or without αB-crystallin siRNA. To examine whether the silencing of αB-crystallin sensitizes rat articular chondrocytes to CK2 inhibition-induced apoptosis, we assessed apoptosis by performing viability assays, mitochondrial membrane potential measurements, flow cytometry, nuclear morphology observations, and western blot analysis. To investigate the mechanism by which αB-crystallin modulates the extent of CK2 inhibition-mediated chondrocyte death, we utilized confocal microscopy to observe the subcellular location of αB-crystallin and its phosphorylated forms and performed a co-immunoprecipitation assay to observe the interaction between αB-crystallin and CK2. Immunochemistry was employed to examine αB-crystallin expression in cartilage obtained from rats with experimentally induced osteoarthritis (OA). Our results demonstrated that silencing of αB-crystallin sensitized rat articular chondrocytes to CK2 inhibitor-induced apoptosis. Furthermore, CK2 inhibition modulated the expression and subcellular localization of αB-crystallin and its phosphorylated forms and dissociated αB-crystallin from CK2. The population of rat articular chondrocytes expressing αB-crystallin and its phosphorylated forms was reduced in an experimentally induced rat model of OA. In summary, αB-crystallin protects rat articular chondrocytes against CK2 inhibition-induced apoptosis. αB-crystallin may represent a suitable target for pharmacological interventions to prevent OA.


Protein kinase- and lipase inhibitors of inositide metabolism deplete IP

Subu Surendran Rajasekaran, Christopher Illies, Stephen B Shears, Huanchen Wang, Thais S Ayala, Joilson O Martins, Elisabetta Daré, Per-Olof Berggren, Christopher J Barker
PMID: 29042286   DOI: 10.1016/j.cellsig.2017.10.008

Abstract

Inositol pyrophosphates have emerged as important regulators of many critical cellular processes from vesicle trafficking and cytoskeletal rearrangement to telomere length regulation and apoptosis. We have previously demonstrated that 5-di-phosphoinositol pentakisphosphate, IP
, is at a high level in pancreatic β-cells and is important for insulin exocytosis. To better understand IP
regulation in β-cells, we used an insulin secreting cell line, HIT-T15, to screen a number of different pharmacological inhibitors of inositide metabolism for their impact on cellular IP
. Although the inhibitors have diverse targets, they all perturbed IP
levels. This made us suspicious that indirect, off-target effects of the inhibitors could be involved. It is known that IP
levels are decreased by metabolic poisons. The fact that the inositol hexakisphosphate kinases (IP6Ks) have a high K
for ATP makes IP
synthesis potentially vulnerable to ATP depletion. Furthermore, many kinase inhibitors are targeted to the ATP binding site of kinases, but given the similarity of such sites, high specificity is difficult to achieve. Here, we show that IP
concentrations in HIT-T15 cells were reduced by inhibitors of PI3K (wortmannin, LY294002), PI4K (Phenylarsine Oxide, PAO), PLC (U73122) and the insulin receptor (HNMPA). Each of these inhibitors also decreased the ATP/ADP ratio. Thus reagents that compromise energy metabolism reduce IP
indirectly. Additionally, PAO, U73122 and LY294002 also directly inhibited the activity of purified IP6K. These data are of particular concern for those studying signal transduction in pancreatic β-cells, but also highlight the fact that employment of these inhibitors could have erroneously suggested the involvement of key signal transduction pathways in various cellular processes. Conversely, IP
's role in cellular signal transduction is likely to have been underestimated.


Tor1 and CK2 kinases control a switch between alternative ribosome biogenesis pathways in a growth-dependent manner

Isabelle C Kos-Braun, Ilona Jung, Martin Koš
PMID: 28282370   DOI: 10.1371/journal.pbio.2000245

Abstract

Ribosome biogenesis is a major energy-consuming process in the cell that has to be rapidly down-regulated in response to stress or nutrient depletion. The target of rapamycin 1 (Tor1) pathway regulates synthesis of ribosomal RNA (rRNA) at the level of transcription initiation. It remains unclear whether ribosome biogenesis is also controlled directly at the posttranscriptional level. We show that Tor1 and casein kinase 2 (CK2) kinases regulate a rapid switch between a productive and a non-productive pre-rRNA processing pathways in yeast. Under stress, the pre-rRNA continues to be synthesized; however, it is processed differently, and no new ribosomes are produced. Strikingly, the control of the switch does not require the Sch9 kinase, indicating that an unrecognized Tor Complex 1 (TORC1) signaling branch involving CK2 kinase directly regulates ribosome biogenesis at the posttranscriptional level.


Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization

Hamad Yadikar, Isabel Torres, Gabrielle Aiello, Milin Kurup, Zhihui Yang, Fan Lin, Firas Kobeissy, Richard Yost, Kevin K Wang
PMID: 32692785   DOI: 10.1371/journal.pone.0224952

Abstract

Tauopathies are a class of neurodegenerative disorders characterized by abnormal deposition of post-translationally modified tau protein in the human brain. Tauopathies are associated with Alzheimer's disease (AD), chronic traumatic encephalopathy (CTE), and other diseases. Hyperphosphorylation increases tau tendency to aggregate and form neurofibrillary tangles (NFT), a pathological hallmark of AD. In this study, okadaic acid (OA, 100 nM), a protein phosphatase 1/2A inhibitor, was treated for 24h in mouse neuroblastoma (N2a) and differentiated rat primary neuronal cortical cell cultures (CTX) to induce tau-hyperphosphorylation and oligomerization as a cell-based tauopathy model. Following the treatments, the effectiveness of different kinase inhibitors was assessed using the tauopathy-relevant tau antibodies through tau-immunoblotting, including the sites: pSer202/pThr205 (AT8), pThr181 (AT270), pSer202 (CP13), pSer396/pSer404 (PHF-1), and pThr231 (RZ3). OA-treated samples induced tau phosphorylation and oligomerization at all tested epitopes, forming a monomeric band (46-67 kDa) and oligomeric bands (170 kDa and 240 kDa). We found that TBB (a casein kinase II inhibitor), AR and LiCl (GSK-3 inhibitors), cyclosporin A (calcineurin inhibitor), and Saracatinib (Fyn kinase inhibitor) caused robust inhibition of OA-induced monomeric and oligomeric p-tau in both N2a and CTX culture. Additionally, a cyclin-dependent kinase 5 inhibitor (Roscovitine) and a calcium chelator (EGTA) showed contrasting results between the two neuronal cultures. This study provides a comprehensive view of potential drug candidates (TBB, CsA, AR, and Saracatinib), and their efficacy against tau hyperphosphorylation and oligomerization processes. These findings warrant further experimentation, possibly including animal models of tauopathies, which may provide a putative Neurotherapy for AD, CTE, and other forms of tauopathy-induced neurodegenerative diseases.


Explore Compound Types